

Introduction: The Strategic Value of Fluorinated Anilines

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Compound of Interest

Compound Name: 2,5-Difluoro-4-methoxyaniline

CAS No.: 394223-61-1

Cat. No.: B1451496

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The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein. Substituted anilines, in turn, are prevalent scaffolds found in a vast array of pharmaceuticals.

2,5-Difluoro-4-methoxyaniline combines these features into a single, powerful building block. The methoxy group acts as a hydrogen bond acceptor and influences the electronic nature of the ring, while the dual fluorine atoms provide metabolic blocking sites and fine-tune the pKa of the aniline nitrogen. The specific 2,5-difluoro substitution pattern creates a distinct electronic and steric environment compared to its isomers, offering a unique tool for structure-activity relationship (SAR) studies. This guide serves as a technical resource for the synthesis and application of this specific, non-standard intermediate.

Compound Identification and Physicochemical Properties

A critical first step in working with any chemical is its unambiguous identification. It is important to note that **2,5-Difluoro-4-methoxyaniline** is not listed in major commercial catalogs, and therefore a dedicated CAS (Chemical Abstracts Service) number is not readily available. This suggests the compound requires custom synthesis for research and development purposes.

Table 1: Core Compound Identifiers

Identifier	Value
IUPAC Name	2,5-Difluoro-4-methoxyaniline
Molecular Formula	C ₇ H ₇ F ₂ NO
Molecular Weight	159.14 g/mol
Canonical SMILES	<chem>COC1=C(C=C(C(=C1)F)N)F</chem>
InChI Key	InChI=1S/C7H7F2NO/c1-11-5-3-6(9)7(10)2-4(5)8/h2-3H,10H2,1H3

The physicochemical properties of **2,5-Difluoro-4-methoxyaniline** can be estimated based on its structure and data from commercially available isomers like 2,6-Difluoro-4-methoxyaniline (CAS 151414-47-0) and 3,5-Difluoro-4-methoxyaniline (CAS 363-47-3).[\[1\]](#)[\[2\]](#)

Table 2: Predicted Physicochemical Properties

Property	Predicted Value / Characteristic	Rationale / Source
Physical Form	Solid or semi-solid	Based on isomers.[1]
Melting Point	Not available (expected > room temp.)	Isomers are solids.
Boiling Point	Not available	---
Solubility	Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.	General property of anilines.
XLogP3	~1.5 - 2.0	Computational prediction based on structure.
Hydrogen Bond Donor Count	1 (from -NH ₂)	Structural feature.
Hydrogen Bond Acceptor Count	3 (from N, O, 2xF)	Structural feature.

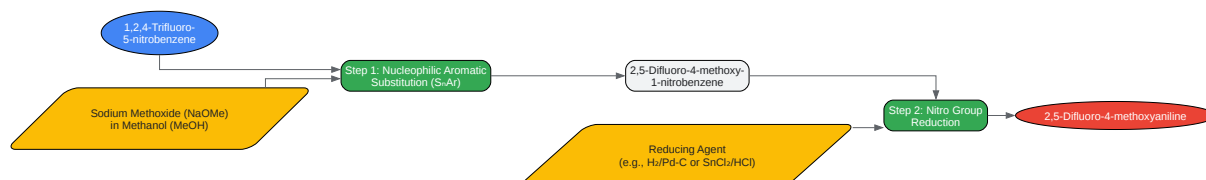
Proposed Synthesis and Reaction Mechanism

Given its absence from commercial sources, a reliable synthetic route is paramount. A plausible and robust approach involves a two-step sequence starting from a readily available trifluoronitrobenzene precursor, leveraging the principles of nucleophilic aromatic substitution (S_NAr) followed by nitro group reduction.

Proposed Synthetic Pathway:

- **Step 1: Regioselective Methoxylation via S_NAr :** Starting with 1,2,4-trifluoro-5-nitrobenzene, the fluorine at the C4 position is the most activated towards nucleophilic attack by sodium methoxide. This is because the powerful electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack is at the para position. The fluorines at C1 and C2 provide additional activation.
- **Step 2: Nitro Group Reduction:** The resulting 2,5-difluoro-4-methoxy-1-nitrobenzene intermediate is then reduced to the target aniline. Standard reduction conditions, such as

catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) or chemical reduction with tin(II) chloride (SnCl_2) in an acidic medium, are effective for this transformation.



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Caption: Proposed two-step synthesis of **2,5-Difluoro-4-methoxyaniline**.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,5-Difluoro-4-methoxy-1-nitrobenzene

- To a solution of 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in anhydrous methanol (MeOH, 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium methoxide (1.1 eq) portion-wise at 0 °C.
- Causality: The reaction is cooled initially to control the exothermic reaction. Sodium methoxide is a strong nucleophile and base.
- Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and quench by pouring it into ice-cold water.

- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude intermediate. Purify by column chromatography if necessary.

Step 2: Synthesis of **2,5-Difluoro-4-methoxyaniline**

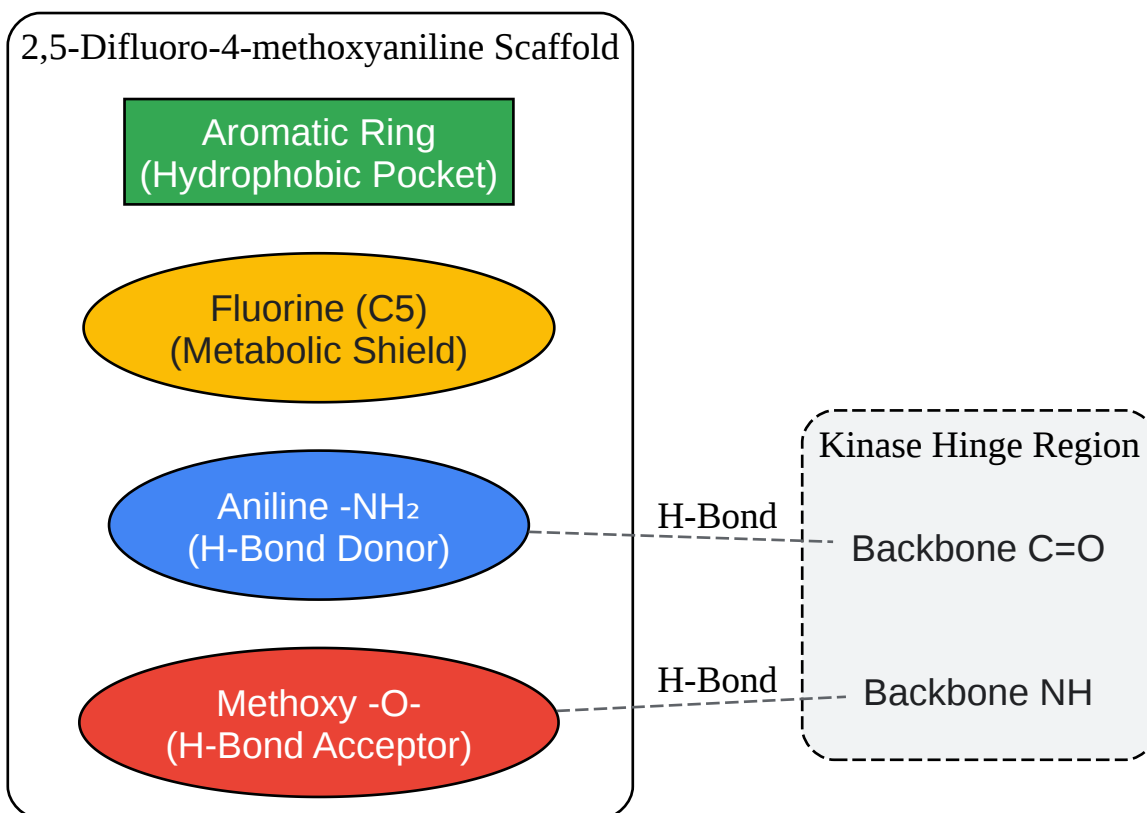
- Dissolve the intermediate from Step 1 (1.0 eq) in ethanol or ethyl acetate.
- Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).
- Causality: Pd/C is a highly efficient and widely used catalyst for the heterogeneous hydrogenation of nitro groups.
- Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-12 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Self-Validation: The Celite pad must be kept wet with the solvent to prevent the pyrophoric catalyst from igniting upon contact with air.
- Concentrate the filtrate under reduced pressure to yield the final product, **2,5-Difluoro-4-methoxyaniline**.

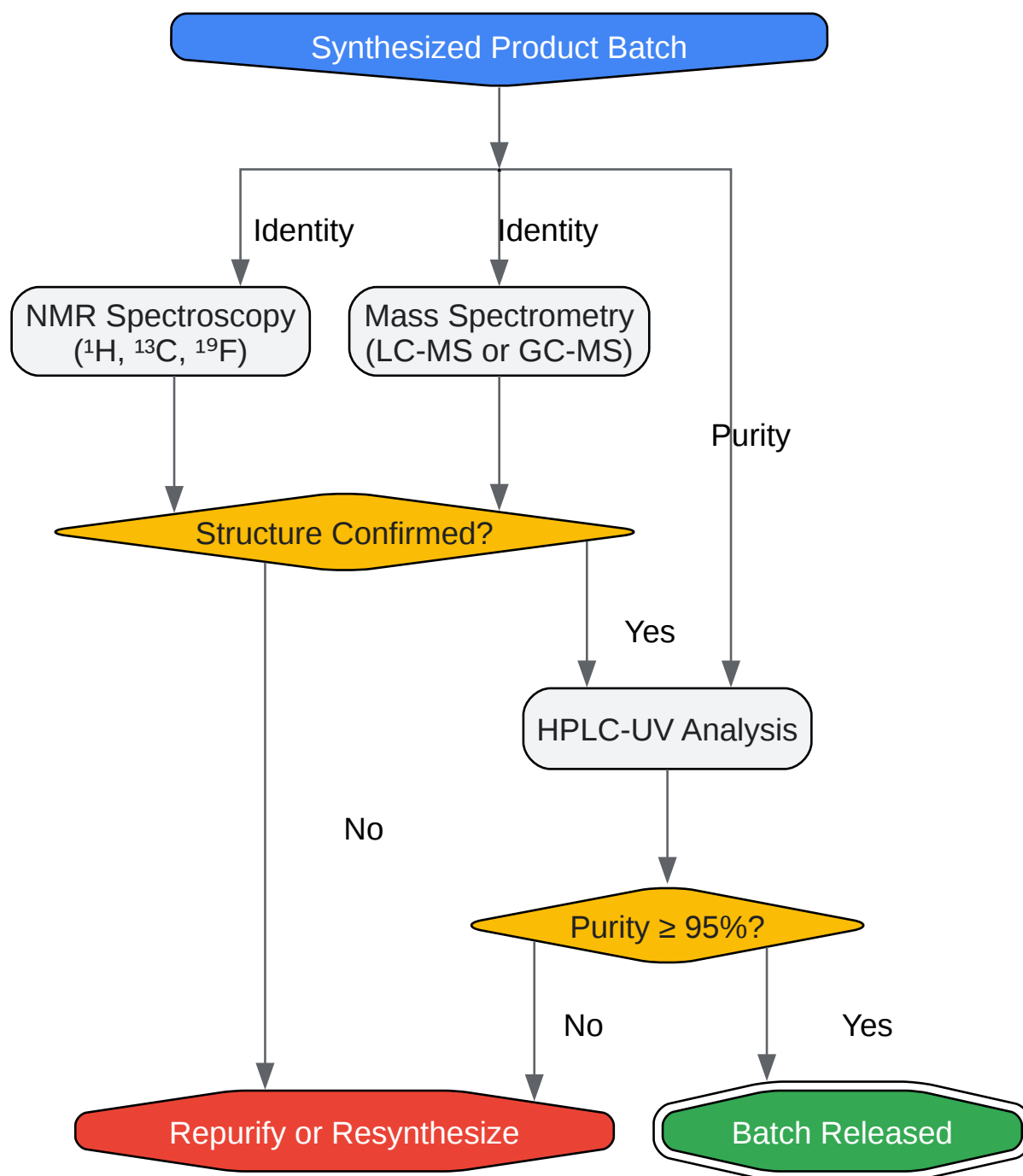
Applications in Drug Discovery

The 2,5-difluoro-4-methoxyphenyl moiety is a privileged scaffold in modern drug design, particularly for kinase inhibitors. The aniline nitrogen serves as a key hydrogen-bonding donor, often interacting with the hinge region of the kinase ATP-binding pocket.

- Metabolic Stability: The fluorine atom at the C5 position, adjacent to the methoxy group, can prevent oxidative metabolism (O-demethylation), a common metabolic pathway for anisole-containing compounds.

- Modulation of pKa: The ortho-fluorine (at C2) significantly lowers the basicity (pKa) of the aniline nitrogen. This can reduce off-target effects associated with highly basic amines and improve cell permeability.
- Binding Interactions: The fluorine atoms can engage in favorable orthogonal multipolar interactions ($F \cdots C=O$) with the protein backbone, enhancing binding affinity.





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Sources

- [1. 2,6-Difluoro-4-methoxyaniline | 151414-47-0 \[sigmaaldrich.com\]](#)
- [2. scbt.com \[scbt.com\]](#)
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